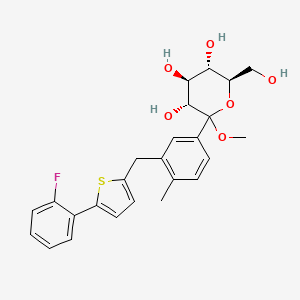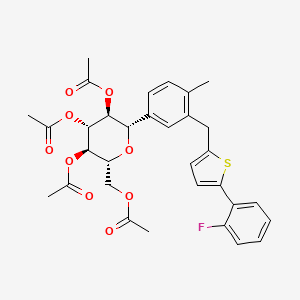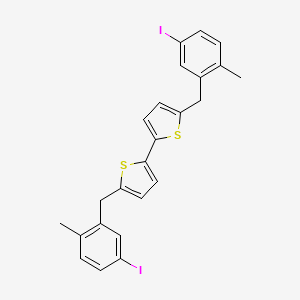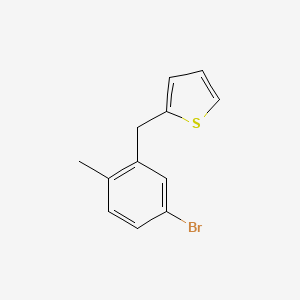![molecular formula C24H16I2O2S2 B8091279 [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)](/img/structure/B8091279.png)
[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone): is a complex organic compound characterized by the presence of multiple thiophene and iodo-substituted benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone) typically involves multi-step organic reactions. The process begins with the iodination of 2-methylbenzoic acid, followed by the formation of the corresponding acyl chloride. This intermediate is then reacted with thiophene derivatives under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodo groups.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study the interactions of thiophene and benzoyl groups with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone) involves its interaction with specific molecular targets. The compound’s thiophene and benzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The iodo groups may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- [5-(5-Iodo-2-methylbenzoyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone
- [5-(5-Iodo-2-methylbenzoyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)ethanone
Uniqueness: The presence of multiple thiophene and iodo-substituted benzoyl groups in [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone) makes it unique compared to other similar compounds
Properties
IUPAC Name |
[5-[5-(5-iodo-2-methylbenzoyl)thiophen-2-yl]thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16I2O2S2/c1-13-3-5-15(25)11-17(13)23(27)21-9-7-19(29-21)20-8-10-22(30-20)24(28)18-12-16(26)6-4-14(18)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVUMLLKOAFCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(S3)C(=O)C4=C(C=CC(=C4)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16I2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
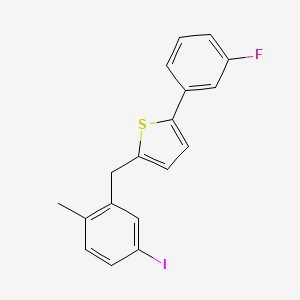
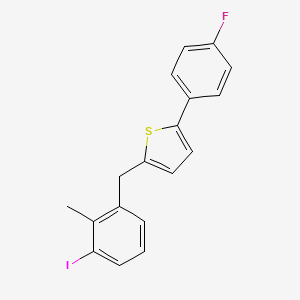
![N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B8091202.png)
![tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B8091213.png)
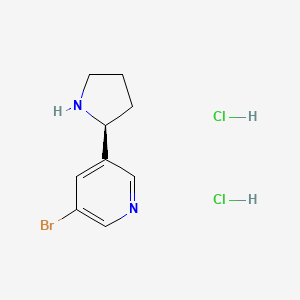
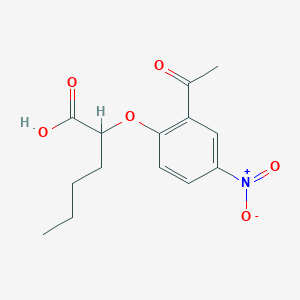
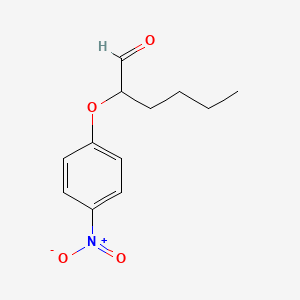
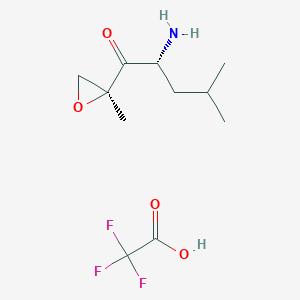
![tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091248.png)
![lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)
